4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone (BITMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BITMP is a pyridazinone derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's mechanism of action is not fully understood; however, it is believed to inhibit enzymes involved in the biosynthesis of essential molecules in bacteria, fungi, and viruses. 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Candida albicans, and Herpes simplex virus.
Biochemical and Physiological Effects:
4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone has been shown to exhibit unique biochemical and physiological effects. 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Moreover, 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's advantages for lab experiments include its ease of synthesis, low cost, and high purity. Moreover, 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's unique properties make it a potential candidate for various scientific research applications. However, 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's limitations include its low solubility in water, making it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone research. One potential direction is to explore 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's potential applications in the development of new cancer drugs. Moreover, further research is needed to understand 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's mechanism of action fully. Additionally, future research can focus on enhancing 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's solubility in water to improve its usability in various experiments.
Conclusion:
In conclusion, 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone's potential applications and mechanism of action.
Synthesemethoden
4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 2-methyl-3(2H)-pyridazinone with isopropylthiol in the presence of a base. Another method involves the reaction of 2-methyl-3(2H)-pyridazinone with isopropylthiol in the presence of a catalyst. The yield and purity of 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone can be enhanced using purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Moreover, 4,5-bis(isopropylthio)-2-methyl-3(2H)-pyridazinone has been shown to possess herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Eigenschaften
IUPAC Name |
2-methyl-4,5-bis(propan-2-ylsulfanyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS2/c1-7(2)15-9-6-12-13(5)11(14)10(9)16-8(3)4/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZSUNILHVJNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C(=O)N(N=C1)C)SC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.